molecular formula C13H18N4O3S2 B2552876 2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034260-02-9

2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2552876
CAS RN: 2034260-02-9
M. Wt: 342.43
InChI Key: WSWZBBXBZZFWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C13H18N4O3S2 and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality 2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, highlighting the potential of such compounds in developing antioxidative agents. The study demonstrates the effect of hydrogen bonding on the self-assembly process, offering insights into molecular architecture and design (Chkirate et al., 2019).

Antimicrobial Agents

Sulfonamido moiety-containing heterocyclic compounds have been synthesized for use as antimicrobial agents. These compounds, upon evaluation, showed promising antibacterial and antifungal activities, suggesting the potential application of similar compounds in addressing microbial resistance (Darwish et al., 2014).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar sulfonamido functionality, have been evaluated as potent inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of certain human lymphoma cells, suggesting a therapeutic potential in cancer treatment (Shukla et al., 2012).

Carbonic Anhydrase Inhibition

A series of sulfonamide derivatives were investigated as inhibitors of various carbonic anhydrase isoforms. These studies suggest the significant potential of sulfonamido-containing compounds in the development of therapeutics for diseases where carbonic anhydrase plays a critical role, such as glaucoma, epilepsy, and certain cancers (Carta et al., 2017).

Antitumor Activity

Several novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies underline the potential use of such compounds in the development of new anticancer agents, with specific compounds showing potent inhibitory effects against breast and colon cancer cell lines (Ghorab et al., 2015).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c1-16(22(2,19)20)9-13(18)14-5-7-17-6-3-12(15-17)11-4-8-21-10-11/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZBBXBZZFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=CC(=N1)C2=CSC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methylmethylsulfonamido)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.